Cas no 875772-13-7 (TTBPM)

TTBPM structure
TTBPM structure
Product Name:TTBPM
CAS-Nr.:875772-13-7
MF:C49H64B4O8
MW:824.271675109863
MDL:MFCD34165629
CID:4466200
PubChem ID:101384054
Update Time:2024-10-26

TTBPM Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3,2-Dioxaborolane, 2,2',2'',2'''-(methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-
    • tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
    • Tetra (4-pinacyl phenyl) methane
    • 2,2',2'',2'''-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-
    • 2,2',2'',2'''-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • Tetrakis[4-(4',4',5',5'-tetramethyl-1',3',2'dioxaborolanephenyl)]methane
    • Tetrakis[4-(4',4',5',5'-tetramethyl-
    • TTBPM
    • 2,2′,2′′,2′′′-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • Tetrakis[4-(4′,4′,5′,5′-tetramethyl-1′,3′,2′dioxaborolanephenyl)]methane
    • 4,4,5,5-tetramethyl-2-(4-{tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phenyl)-1,3,2-dioxaborolane
    • 875772-13-7
    • CS-0182967
    • 4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane
    • F72312
    • BS-45240
    • MDL: MFCD34165629
    • Inchi: 1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3
    • InChI-Schlüssel: VNBXSJVFDITRHY-UHFFFAOYSA-N
    • Lächelt: O1C(C)(C)C(C)(C)OB1C1C=CC(C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 824.4973397g/mol
  • Monoisotopenmasse: 824.4973397g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1250
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 73.8Ų

TTBPM Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1212709-5g
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
875772-13-7 95%
5g
$940 2024-07-23
Ambeed
A1195824-100mg
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
875772-13-7 98%
100mg
$62.0 2025-04-16
Ambeed
A1195824-250mg
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
875772-13-7 98%
250mg
$121.0 2025-04-16
Ambeed
A1195824-1g
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
875772-13-7 98%
1g
$313.0 2025-04-16
Ambeed
A1195824-5g
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
875772-13-7 98%
5g
$927.0 2025-04-16
abcr
AB575339-250 mg
Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%; .
875772-13-7 95%
250MG
€218.60 2022-11-28
abcr
AB575339-1 g
Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%; .
875772-13-7 95%
1g
€469.80 2022-11-28
abcr
AB575339-5 g
Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%; .
875772-13-7 95%
5g
€1,261.00 2022-11-28
Chemenu
CM542614-100mg
TTBPM
875772-13-7 98%+
100mg
$*** 2023-05-29
Chemenu
CM542614-250mg
TTBPM
875772-13-7 98%+
250mg
$*** 2023-05-29

TTBPM Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  15 min, rt; 12 h, 80 °C; 80 °C → rt
Referenz
Collective response from a cationic tetrahedral fluorene for label-free DNA detection
Liu, Bin; et al, Advanced Functional Materials, 2007, 17(14), 2432-2438

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Bromine ;  45 min, rt
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 100 °C; cooled
Referenz
Metalation of a Mesoporous Three-Dimensional Covalent Organic Framework
Baldwin, Luke A.; et al, Journal of the American Chemical Society, 2016, 138(46), 15134-15137

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Chloroform ;  55 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  12 h, 80 °C; 80 °C → rt
Referenz
New 3D supramolecular Zn(II)-coordinated self-assembled organic networks
Lim, Zheng Bang; et al, Journal of Materials Chemistry, 2012, 22(13), 6218-6231

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid
2.1 Reagents: Isoamyl nitrite ,  Phosphinic acid ,  Sulfuric acid Solvents: Dimethylformamide
3.1 Reagents: Bromine
4.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referenz
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  100 °C
Referenz
A cationic tetrahedral chromophore for amplified DNA detection
Iyer, Parameswar K.; et al, Tetrahedron Letters, 2006, 47(4), 437-439

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  12 h, 80 °C; 80 °C → rt
Referenz
New 3D supramolecular Zn(II)-coordinated self-assembled organic networks
Lim, Zheng Bang; et al, Journal of Materials Chemistry, 2012, 22(13), 6218-6231

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 100 °C; cooled
Referenz
Metalation of a Mesoporous Three-Dimensional Covalent Organic Framework
Baldwin, Luke A.; et al, Journal of the American Chemical Society, 2016, 138(46), 15134-15137

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referenz
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Diethyl ether ,  Hexane ;  203 K; 203 K → rt; 1 h, rt
1.2 Solvents: Ethyl acetate ;  24 h, reflux
Referenz
Synthesis and Catalytic Properties of New Metalloporphyrin-Based Porous Organic Framework Materials with Single and Accessible Sites
Meng, Shuang; et al, ChemCatChem, 2016, 8(14), 2393-2400

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Bromine
2.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referenz
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Isoamyl nitrite ,  Phosphinic acid ,  Sulfuric acid Solvents: Dimethylformamide
2.1 Reagents: Bromine
3.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referenz
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

TTBPM Raw materials

TTBPM Preparation Products

TTBPM Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:875772-13-7)Tetra (4-pinacyl phenyl) methane
Bestellnummer:sfd22941
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:875772-13-7)TTBPM
Bestellnummer:A945750
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:52
Preis ($):256.0/759.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:875772-13-7)Tetra (4-pinacyl phenyl) methane
sfd22941
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:875772-13-7)TTBPM
A945750
Reinheit:99%/99%
Menge:1g/5g
Preis ($):256.0/759.0
Email